molecular formula C16H22ClN3O5S B2574899 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide CAS No. 872722-84-4

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide

Cat. No.: B2574899
CAS No.: 872722-84-4
M. Wt: 403.88
InChI Key: HWMYXHSLCLMYBU-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a chemical research compound designed for investigative applications, particularly in the field of enzyme inhibition. This substance features a 1,3-oxazinan ring core that is strategically functionalized with a 4-chlorobenzenesulfonyl group and an ethanediamide (oxalamide) linker, a structural motif present in several pharmacologically active agents . The integration of the sulfonamide moiety is of significant scientific interest, as this group is a known key pharmacophore in potent inhibitors of carbonic anhydrase (CA) . Researchers are directed to explore its potential as a selective inhibitor of various CA isozymes, which are enzymes critical to physiological processes such as fluid secretion and intraocular pressure regulation . The mechanism of action for this class of compounds typically involves the direct and coordinate binding of the sulfonamide nitrogen to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity . The structural architecture of this compound, including the oxazinan scaffold and the isopropyl-substituted ethanediamide tail, provides a versatile template for structure-activity relationship (SAR) studies. It enables researchers to probe the steric and electronic requirements for optimal interaction with different enzyme isoforms . This makes it a valuable tool for lead optimization efforts in early-stage drug discovery, especially for developing new therapeutic agents aimed at conditions like glaucoma . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYXHSLCLMYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common approach is to start with the chlorobenzenesulfonyl chloride, which reacts with an oxazinan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with an ethanediamide derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares structural motifs with other sulfonamide- and oxazinan-containing derivatives. Key analogs include:

Compound A : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
  • Molecular Formula : C₂₂H₂₆FN₃O₆S
  • Molecular Weight : 479.523 g/mol
  • Key Differences: Substituent: 4-Fluorophenylsulfonyl vs. 4-chlorobenzenesulfonyl. Ethanediamide Side Chain: N-linked 2-(2-methoxyphenyl)ethyl group vs. isopropyl.
Compound B : N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
  • Molecular Formula: Not explicitly stated (estimated C₁₈H₂₄FN₃O₅S).
  • Key Differences :
    • Substituent : 4-Fluoro-2-methylphenylsulfonyl vs. 4-chlorobenzenesulfonyl.
    • Ethanediamide Side Chain : Ethyl vs. isopropyl.
    • Impact : The methyl group on the phenyl ring may enhance steric hindrance, while the ethyl side chain reduces bulk compared to isopropyl .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₇H₂₄ClN₃O₅S C₂₂H₂₆FN₃O₆S ~C₁₈H₂₄FN₃O₅S
Molecular Weight 417.91 g/mol 479.523 g/mol ~380–400 g/mol (estimated)
Sulfonyl Group 4-Chlorobenzenesulfonyl 4-Fluorophenylsulfonyl 4-Fluoro-2-methylphenylsulfonyl
Ethanediamide Subst. N-(Propan-2-yl) N-[2-(2-Methoxyphenyl)ethyl] N-Ethyl
Synthesis Pathway Tosylation/substitution Not specified Not specified

Hypothetical Structure-Activity Relationships (SAR)

Sulfonyl Group :

  • Chlorine (target) vs. fluorine (Compound A/B): Chlorine’s larger atomic radius and lower electronegativity may enhance lipophilicity and π-stacking in hydrophobic pockets.

Ethanediamide Side Chain :

  • Isopropyl (target) vs. ethyl (Compound B): Increased bulk may improve target selectivity but reduce solubility.

Oxazinan Ring :

  • The 1,3-oxazinan scaffold is conserved across analogs, suggesting its role in conformational stability or hydrogen bonding .

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a 1,3-oxazinan ring, a chlorobenzenesulfonyl group, and an ethanediamide moiety, which contribute to its interaction with various biological targets. This article aims to summarize the compound's biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClN3O5S, with a molecular weight of approximately 403.88 g/mol. The presence of functional groups such as sulfonyl and oxazinan enhances its reactivity and potential for biological interactions .

PropertyValue
Molecular FormulaC16H22ClN3O5S
Molecular Weight403.88 g/mol
StructureContains oxazinan ring, chlorobenzenesulfonyl group

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The chlorobenzenesulfonyl group may enhance its interaction with bacterial cell membranes or specific enzymes, potentially leading to inhibition of bacterial growth .

Anti-inflammatory Potential

The compound has also shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structural features can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with cell surface receptors, altering their activity and downstream signaling pathways .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of compounds containing oxazinan rings and evaluated their biological activities. The results indicated that modifications in the structure significantly influenced their antimicrobial and anti-inflammatory activities .

Study 2: In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high likelihood of interacting with key enzymes involved in disease processes .

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